![molecular formula C10H15N3OS B2734365 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide CAS No. 1205997-97-2](/img/structure/B2734365.png)
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide
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Overview
Description
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide, also known as MMPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. In
Mechanism Of Action
The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are known to play a role in inflammation and tumor growth.
Biochemical and Physiological Effects:
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has also been shown to inhibit the activity of MMPs, which are involved in tumor growth and metastasis. Additionally, 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide in lab experiments is its ability to selectively target COX-2 and MMPs, which are involved in inflammation and tumor growth. This makes it a promising candidate for the development of new drugs. However, one limitation of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are a number of future directions for research on 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide. One area of interest is the development of new drugs based on 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide. Researchers are also interested in studying the mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide in more detail, as well as its potential use as a diagnostic tool for cancer and other diseases. Additionally, there is interest in studying the effects of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide on other enzymes and proteins involved in inflammation and tumor growth.
Synthesis Methods
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-mercapto-6-methylpyrimidine with isopropyl chloroformate to form 6-methyl-2-(isopropoxycarbonylthio)pyrimidine. The second step involves the reaction of the resulting compound with methylamine to form 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide.
Scientific Research Applications
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
6-methyl-2-methylsulfanyl-N-propan-2-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-6(2)11-9(14)8-5-7(3)12-10(13-8)15-4/h5-6H,1-4H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFVJJOXXNWQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide |
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